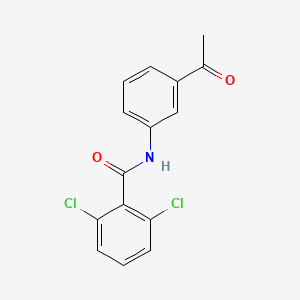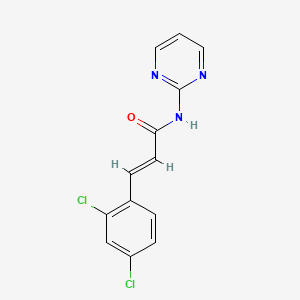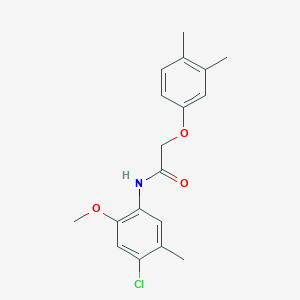
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as HMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit certain biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves its ability to inhibit certain enzymes and pathways involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of cytokines that contribute to inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects. It has been found to inhibit the production of cytokines, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the activity of the COX-2 enzyme and the NF-κB pathway, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has certain advantages and limitations for lab experiments. One advantage is that it has been found to exhibit anti-inflammatory and anti-cancer properties, which makes it a potential therapeutic agent. Additionally, this compound has been found to have low toxicity in vitro. However, one limitation is that this compound has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide research. One direction is to further explore its anti-inflammatory and anti-cancer properties in vivo. Additionally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-hydroxy-5-methylbenzoic acid, which is reacted with thionyl chloride to form 2-chloro-5-methylbenzoic acid. This compound is then reacted with 2-methoxyphenol in the presence of a base to form 2-(2-methoxyphenoxy)-5-methylbenzoic acid. Finally, this compound is reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the production of cytokines, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11-7-8-13(18)12(9-11)17-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYIXJPHYSTESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)

![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)


![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)


![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)



![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)